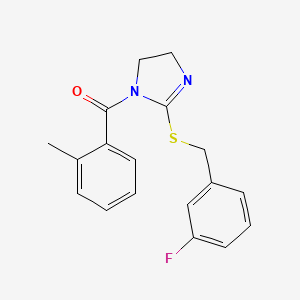

(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone

Description

Properties

IUPAC Name |

[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2OS/c1-13-5-2-3-8-16(13)17(22)21-10-9-20-18(21)23-12-14-6-4-7-15(19)11-14/h2-8,11H,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPXHMYKCSOPTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.

Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution reaction where a fluorobenzyl halide reacts with a thiol to form the fluorobenzyl thioether.

Coupling with Tolyl Group: The final step involves coupling the fluorobenzyl thioether with a tolyl ketone under basic conditions to form the desired methanone compound.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions, including the use of catalysts, high-pressure reactors, and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Alcohols: From reduction reactions.

Substituted Benzyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

Catalysis: Compounds with imidazole rings are often used as ligands in coordination chemistry.

Materials Science: Such compounds can be used in the synthesis of polymers and advanced materials.

Biology and Medicine

Biochemistry: Used in the study of enzyme mechanisms and protein-ligand interactions.

Industry

Agriculture: Potential use as agrochemicals or pesticides.

Pharmaceuticals: Development of new therapeutic agents.

Mechanism of Action

The mechanism of action of (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the imidazole ring suggests potential interactions with metal ions or active sites in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Effects on Molecular Weight and Polarity: The target compound (MW 333.40) is lighter than analogs with multiple methoxyphenyl groups (e.g., compound 2j, MW 661.72) due to the absence of bulky substituents .

Synthetic Yields :

- Yields for imidazole derivatives vary widely (25–75%), influenced by substituent complexity. For example, tris(4-methoxyphenyl) derivatives (e.g., 2c) show moderate yields (42%), while simpler structures like 2-(thiophen-2-yl)imidazoles achieve higher yields (40–66%) .

The o-tolyl group in the target compound may enhance lipophilicity and membrane permeability compared to polar substituents like morpholine .

Structural and Functional Insights

- Fluorinated vs. Methoxylated Derivatives : The 3-fluorobenzylthio group may confer resistance to oxidative metabolism compared to methoxy groups, which are prone to demethylation .

Biological Activity

The compound (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone is a complex organic molecule characterized by its unique structural features, including a thioether linkage, an imidazole ring, and aromatic groups. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

- IUPAC Name : [2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(o-tolyl)methanone

- Molecular Formula : C18H17FN2OS

- Molecular Weight : 328.41 g/mol

The presence of the fluorobenzyl and thioether groups contributes to the compound's chemical reactivity and biological interactions. The imidazole moiety is known for its ability to coordinate with metal ions, which could play a role in its mechanism of action.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The imidazole ring suggests potential interactions with enzymes, particularly those that require metal cofactors.

- Receptor Modulation : The compound may act on various receptors, influencing signaling pathways involved in inflammation and other physiological processes.

- Antioxidant Activity : Compounds with similar structures have been shown to exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Anticancer Activity

Research has indicated that compounds containing imidazole and thioether functionalities exhibit anticancer properties. For instance:

- Cell Line Studies : In vitro studies have shown that derivatives of imidazole can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Imidazole derivatives are also recognized for their antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values demonstrating the effectiveness of similar compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Studies

-

Imidazole Derivatives in Cancer Therapy

- A study published in Journal of Medicinal Chemistry highlighted the anticancer potential of imidazole derivatives, noting their ability to inhibit specific kinases involved in cancer progression. The study indicated that modifications to the imidazole structure could enhance potency and selectivity.

-

Thioether Compounds Against Bacterial Infections

- Research documented in Antimicrobial Agents and Chemotherapy demonstrated that thioether-containing compounds exhibited significant antibacterial activity against resistant strains, suggesting a promising avenue for developing new antibiotics.

Data Tables

| Biological Activity | Description | Reference |

|---|---|---|

| Anticancer | Inhibition of MCF-7 and HeLa cell proliferation | Journal of Medicinal Chemistry |

| Antimicrobial | Effective against Staphylococcus aureus | Antimicrobial Agents and Chemotherapy |

| Enzyme Inhibition | Potential interaction with metal-dependent enzymes | Various |

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction parameters influence yield and purity?

The synthesis involves multi-step processes, starting with nucleophilic substitution of a 3-fluorobenzyl thiol group onto a dihydroimidazole precursor, followed by condensation with o-tolyl methanone. Key parameters include:

- Temperature control (60–80°C for thioether formation) .

- Solvent selection (polar aprotic solvents like DMF enhance reactivity) .

- Catalysts (e.g., K₂CO₃ for deprotonation in substitution steps) . Purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

- NMR spectroscopy (¹H/¹³C) confirms regiochemistry of the imidazole and fluorobenzyl groups .

- IR spectroscopy identifies thioether (C-S, ~650 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches .

- Mass spectrometry (MS) validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .

Q. What are the common biological targets or pathways investigated for this compound?

Preliminary studies focus on kinase inhibition (e.g., tyrosine kinases) and antimicrobial activity (e.g., bacterial efflux pump disruption). In vitro assays include:

- Enzyme inhibition assays (IC₅₀ determination via fluorescence-based methods) .

- Microbial growth inhibition (MIC values against Gram-positive pathogens) .

Q. How do researchers assess the compound’s stability under various storage conditions?

- HPLC monitoring of degradation over time in solutions (e.g., DMSO, pH 7.4 buffer) .

- Mass spectrometry identifies common degradation products, such as oxidized thioethers or hydrolyzed imidazolines .

Advanced Questions

Q. How can stereochemical challenges during synthesis be addressed to ensure correct spatial orientation?

- Computational modeling (DFT or molecular mechanics) predicts favorable conformations of the dihydroimidazole ring .

- X-ray crystallography resolves absolute configuration, particularly for chiral intermediates .

- Chiral chromatography (e.g., HPLC with polysaccharide columns) separates enantiomers during purification .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Cross-validation of assay conditions : Compare buffer pH, ATP concentrations in kinase assays, or microbial strain variability .

- Purity reassessment : Impurities >2% can skew activity; use orthogonal methods (HPLC, DSC) .

- QSAR analysis : Correlate substituent effects (e.g., fluorine position) with activity trends .

Q. How does the 3-fluorobenzylthio moiety influence reactivity and target interactions compared to non-fluorinated analogs?

- Electronic effects : Fluorine’s electronegativity increases thioether’s oxidation resistance and enhances π-stacking with aromatic residues in enzyme pockets .

- Lipophilicity : LogP increases by ~0.5 units versus non-fluorinated analogs, improving membrane permeability .

Q. What computational methods predict binding affinity and mechanism of action?

- Molecular docking (AutoDock Vina) identifies putative binding poses in kinase ATP pockets .

- Molecular dynamics (MD) simulations (100 ns trajectories) assess stability of ligand-protein complexes .

- Free-energy perturbation (FEP) quantifies the impact of fluorine substitution on binding energy .

Q. What structural modifications optimize pharmacokinetics while retaining core activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.